N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a compound with a unique chemical structure, making it an interesting subject for research in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. The initial step usually includes the synthesis of 4-(dimethylamino)-2-methoxypyrimidine. This is followed by sulfonation to obtain 4-(dimethylamino)-2-methoxypyrimidin-5-yl sulfonic acid, which is then reacted with phenylamine to form the desired intermediate. The final step involves acetylation to produce this compound.
Industrial Production Methods
For industrial production, the same synthetic route is often used, albeit optimized for large-scale production. This includes the use of robust reaction conditions, efficient catalysts, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, where the dimethylamino group is particularly susceptible.
Reduction: Reduction can occur at the sulfonamide linkage.
Substitution: N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: The main products are often N-oxide derivatives.
Reduction: Produces reduced sulfonamides.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide finds applications in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: Used in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves:
Molecular Targets: It interacts with proteins and enzymes, modifying their activity.
Pathways: It may inhibit enzymatic pathways critical for bacterial cell wall synthesis or cancer cell proliferation.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its enhanced activity and selectivity. Similar compounds include:
Sulfanilamide
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
This compound is unique due to its specific substitutions that enhance its chemical and biological properties.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-10(21)17-11-5-7-12(8-6-11)25(22,23)19-13-9-16-15(24-4)18-14(13)20(2)3/h5-9,19H,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTSTOIKLLXUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.